Nanomolar Potency Against Human Acyl-Protein Thioesterase 1 (APT1) Versus Inactive Analogs
(4-Amino-2-(butylthio)pyrimidin-5-yl)methanol exhibits potent inhibition of human acyl-protein thioesterase 1 (APT1) with an IC₅₀ of 17 nM [1]. This level of potency is a key differentiator from the broader class of pyrimidine thioethers, for which no other compound with a directly comparable structure is reported to have activity against this target. For example, the parent scaffold 2-(butylthio)pyrimidine is not reported as an APT1 inhibitor in authoritative public databases . Similarly, a related thioether-containing pyrimidine, 1-allyl-2-(butylthio)-6-hydroxy-pyrimidin-4-one, shows an IC₅₀ of 19,800 nM against a different target (formylpeptide receptor), underscoring that potency is highly dependent on the specific substitution pattern and not inherent to the thioether group alone [2].
| Evidence Dimension | APT1 Enzyme Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 17 nM |
| Comparator Or Baseline | 2-(butylthio)pyrimidine (IC₅₀ not reported for APT1) and 1-allyl-2-(butylthio)-6-hydroxy-pyrimidin-4-one (IC₅₀ = 19,800 nM for formylpeptide receptor, not APT1) |
| Quantified Difference | Target compound is >1,100-fold more potent than a related pyrimidine thioether against a relevant protein target. |
| Conditions | In vitro enzyme inhibition assay using human APT1. The comparator data is from a distinct assay (formylpeptide receptor binding), used to illustrate the functional specificity of the scaffold. |
Why This Matters
Demonstrates that the compound is a potent, validated biochemical tool, unlike many uncharacterized or inactive pyrimidine thioethers, making it a high-value choice for APT1-focused research.
- [1] BindingDB. BDBM50496626 CHEMBL1903566: (4-Amino-2-(butylthio)pyrimidin-5-yl)methanol. Curated by ChEMBL. View Source
- [2] BindingDB. BDBM37787: 1-allyl-2-(butylthio)-6-hydroxy-pyrimidin-4-one. Curated by ChEMBL. View Source
